![molecular formula C14H11FOS B1344658 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde CAS No. 893637-41-7](/img/structure/B1344658.png)

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

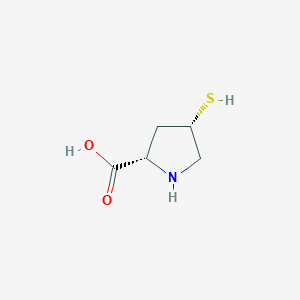

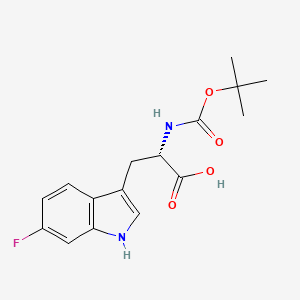

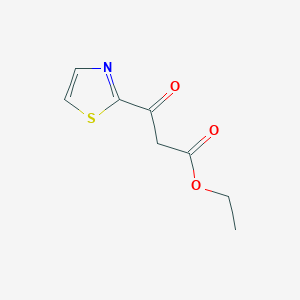

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is a chemical compound with the molecular formula C14H11FOS and a molecular weight of 246.31 . It is a fluorinated aromatic aldehyde . The compound is not intended for human or veterinary use, but for research purposes only .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is 1S/C14H11FOS/c1-17-13-6-4-10 (5-7-13)11-2-3-12 (9-16)14 (15)8-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde include a molecular weight of 246.31 .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

The chemical compound 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is involved in various synthesis techniques and chemical reactions. One notable application is in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This method showcases the compound's utility in creating complex chemical structures through direct, palladium-catalyzed modifications of benzaldehyde derivatives (Xiao-Yang Chen & E. J. Sorensen, 2018).

Material Science and Adsorption Properties

In material science, fluorinated compounds like 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde are used to enhance the properties of microporous materials. For instance, the synthesis of fluorinated microporous polyaminals demonstrates increased BET specific surface areas and CO2 adsorption capabilities, highlighting the compound's role in tailoring materials for environmental applications (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, fluorinated benzaldehydes, including derivatives like 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, are key intermediates. They are used in the synthesis of anticancer agents, demonstrating the compound's significance in the development of therapeutic molecules. Specifically, the synthesis of fluorinated analogues of combretastatin A-4, where fluorinated benzaldehydes serve as critical intermediates, underlines the role of such compounds in medicinal chemistry (N. Lawrence et al., 2003).

Catalytic Reactions and Enantioselective Synthesis

The compound also finds application in catalytic and enantioselective synthesis processes. Gold(I)-catalyzed asymmetric aldol reactions of isocyanoacetic acid derivatives with fluoroaryl aldehydes, including 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, highlight the compound's utility in achieving high stereochemical control in synthetic chemistry (V. Soloshonok, Alexey D. Kacharov, & Tamio Hayashi, 1996).

Propriétés

IUPAC Name |

2-fluoro-4-(4-methylsulfanylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZBDTZLGHFOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629601 |

Source

|

| Record name | 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde | |

CAS RN |

893637-41-7 |

Source

|

| Record name | 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)